The synthesis of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines can be achieved through various synthetic routes. One common approach involves the reaction of 2-(trifluoromethyl)benzoic acid with semicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3). [] This reaction leads to the formation of the oxadiazole ring system.
Oxadiazole derivatives, including those bearing trifluoromethyl groups, have shown promising antimicrobial activity against various bacterial and fungal strains. [, ] The mechanism of action often involves inhibiting essential enzymes or disrupting microbial cell wall synthesis.
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine derivatives have exhibited promising anticancer activity against various cancer cell lines, including melanoma, leukemia, and colon cancer. [] The mechanism of action may involve inhibiting tumor cell proliferation, inducing apoptosis, or interfering with angiogenesis.
Compounds containing both oxadiazole and trifluoromethyl groups have demonstrated potent antioxidant activity. [] They act as radical scavengers, protecting cells from oxidative damage caused by free radicals.
Certain derivatives of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, particularly those incorporating a 3-(2-hydroxyphenyl)methyl substituent on the oxadiazole ring (like BMS-191011), exhibit activity as openers of large-conductance Ca2+-activated potassium (maxi-K) channels. [] These channels play a crucial role in regulating neuronal excitability and vascular tone. Openers of maxi-K channels have shown potential therapeutic benefits in conditions like stroke.
Iridium(III) complexes containing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol derivatives as ancillary ligands, which share structural similarities with 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, have shown potential for use in OLEDs. [, ] These complexes exhibit green phosphorescence and high electroluminescence efficiency, making them attractive candidates for developing efficient and bright OLED devices.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: